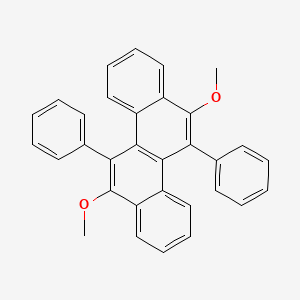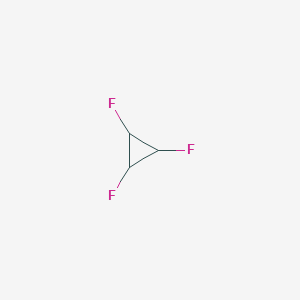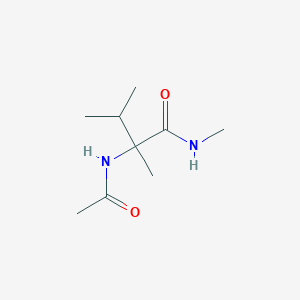
N~2~-Acetyl-N,3-dimethylisovalinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-Acetyl-N,3-dimethylisovalinamide: is an organic compound with the molecular formula C8H16N2O2 It is a derivative of isovalinamide, characterized by the presence of an acetyl group and two methyl groups attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2-Acetyl-N,3-dimethylisovalinamide typically involves the acetylation of N,3-dimethylisovalinamide. The process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of N2-Acetyl-N,3-dimethylisovalinamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: N2-Acetyl-N,3-dimethylisovalinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N2-Acetyl-N,3-dimethylisovalinamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its acetyl group can mimic natural substrates, making it useful in biochemical assays.
Medicine: N2-Acetyl-N,3-dimethylisovalinamide has potential applications in drug development. Its derivatives are being investigated for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of N2-Acetyl-N,3-dimethylisovalinamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparación Con Compuestos Similares
N-Acetylisovalinamide: Similar structure but lacks the additional methyl group on the nitrogen atom.
N,N-Dimethylisovalinamide: Lacks the acetyl group, making it less reactive in certain chemical reactions.
N-Acetyl-N-methylisovalinamide: Contains only one methyl group on the nitrogen atom.
Uniqueness: N2-Acetyl-N,3-dimethylisovalinamide is unique due to the presence of both an acetyl group and two methyl groups on the nitrogen atoms. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to form stable complexes with proteins also sets it apart from similar compounds.
Propiedades
Número CAS |
176039-45-5 |
|---|---|
Fórmula molecular |
C9H18N2O2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-acetamido-N,2,3-trimethylbutanamide |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)9(4,8(13)10-5)11-7(3)12/h6H,1-5H3,(H,10,13)(H,11,12) |
Clave InChI |
BKSUEWQIZCSZAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C(=O)NC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
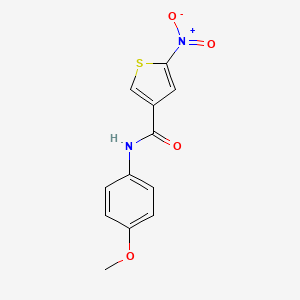

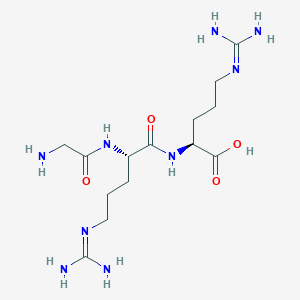
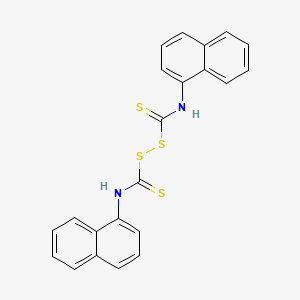
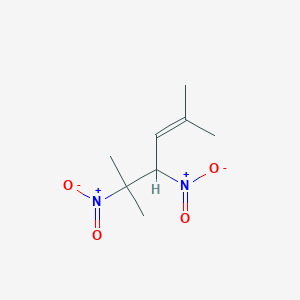
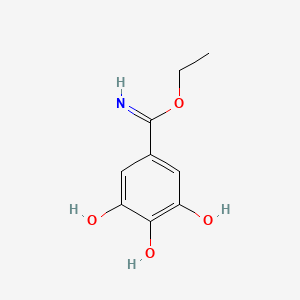
![N,N'-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide]](/img/structure/B15163138.png)

![7,9-Dioxa-8lambda~6~-thiaspiro[4.5]decane-8,8-dione](/img/structure/B15163159.png)
![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)
![(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B15163166.png)
